molecular formula C18H25NO5 B14420353 But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate CAS No. 84972-18-9

But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate

Cat. No.: B14420353
CAS No.: 84972-18-9
M. Wt: 335.4 g/mol
InChI Key: JQTLECWGKRNNDL-UHFFFAOYSA-N
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Description

But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate is an organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves multiple steps. One common method includes the reaction of but-2-yn-1-ol with 3,4-diethoxy-5-(ethoxymethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of an alkyne group with a carbamate moiety makes it versatile for various chemical transformations and applications .

Properties

CAS No.

84972-18-9

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

but-2-ynyl N-[3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C18H25NO5/c1-5-9-10-24-18(20)19-15-11-14(13-21-6-2)17(23-8-4)16(12-15)22-7-3/h11-12H,6-8,10,13H2,1-4H3,(H,19,20)

InChI Key

JQTLECWGKRNNDL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OCC)OCC

Origin of Product

United States

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